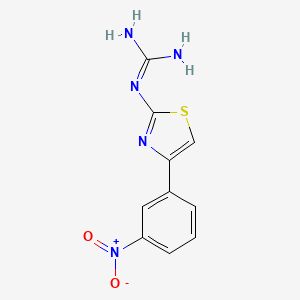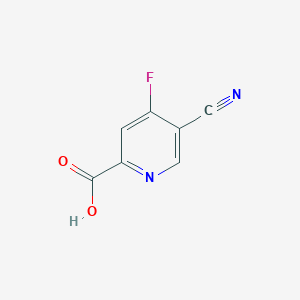
(S)-4-(P-Tolyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(P-Tolyl)pyrrolidin-2-one is an organic compound with the molecular formula C11H13NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a pyrrolidin-2-one ring substituted with a p-tolyl group at the 4-position. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(P-Tolyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-tolylamine and succinic anhydride.
Cyclization Reaction: The p-tolylamine reacts with succinic anhydride under acidic conditions to form an intermediate. This intermediate undergoes cyclization to form the pyrrolidin-2-one ring.
Chiral Resolution: The racemic mixture of 4-(P-Tolyl)pyrrolidin-2-one is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to achieve the desired enantiomeric purity.
化学反应分析
Types of Reactions
(S)-4-(P-Tolyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrolidin-2-one ring to pyrrolidine or other reduced forms.
Substitution: The p-tolyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidin-2-one derivatives.
科学研究应用
(S)-4-(P-Tolyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
作用机制
The mechanism of action of (S)-4-(P-Tolyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and context of its use.
相似化合物的比较
Similar Compounds
4-(P-Tolyl)pyrrolidin-2-one: The racemic mixture of the compound.
4-(P-Tolyl)pyrrolidine: The reduced form of the compound.
N-Substituted Pyrrolidin-2-ones: Compounds with various substituents on the nitrogen atom.
Uniqueness
(S)-4-(P-Tolyl)pyrrolidin-2-one is unique due to its chiral nature and specific substitution pattern. Its enantiomeric purity and specific interactions with molecular targets make it distinct from other similar compounds.
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
(4S)-4-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)10-6-11(13)12-7-10/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m1/s1 |
InChI 键 |
FSSVYVXCCKLTOQ-SNVBAGLBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@H]2CC(=O)NC2 |
规范 SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isoxazolo[5,4-C]pyridine](/img/structure/B11769059.png)

![2-Chlorobenzo[d]oxazol-4-ol](/img/structure/B11769068.png)
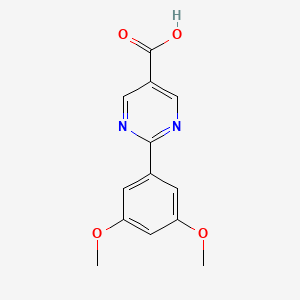
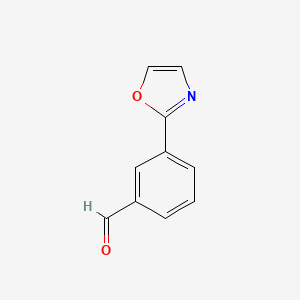
![2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769084.png)
![Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11769085.png)

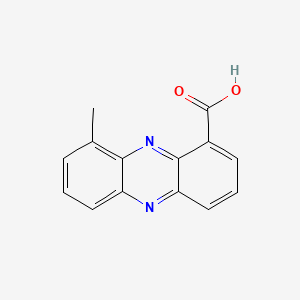
![tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate](/img/structure/B11769110.png)

![[2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol](/img/structure/B11769142.png)
